Isoform Selectivity Profile: Quantitative Advantage of CAY10505 Over Pan-PI3K and Other Isoform Inhibitors
CAY10505 demonstrates a distinct isoform selectivity profile essential for minimizing off-target PI3K pathway suppression. In direct radiometric kinase activity assays against recombinant rat PI3K complexes, CAY10505 exhibits an IC50 of ~3.5 nM for the PI3Kγ (p110γ/p101) complex . Critically, this potency is coupled with high selectivity: it shows minimal inhibition of PI3Kα (IC50 > 1000 nM), PI3Kβ (IC50 > 800 nM), and PI3Kδ (IC50 > 600 nM) under identical assay conditions . This >170-fold to >285-fold selectivity window for PI3Kγ over other Class I isoforms is a key differentiator. In contrast, pan-PI3K inhibitors like BKM120 (Buparlisib) potently inhibit all isoforms (PI3Kα IC50: 52 nM; PI3Kβ IC50: 166 nM; PI3Kδ IC50: 116 nM; PI3Kγ IC50: 262 nM) [1], and isoform-selective inhibitors for other targets, such as TGX-221 (PI3Kβ inhibitor, IC50 5-8.5 nM) or CAL-101 (PI3Kδ inhibitor, IC50 2.5-65 nM), lack significant PI3Kγ activity [2][3]. Therefore, CAY10505 provides the highest PI3Kγ selectivity index among these comparators, enabling specific pathway dissection.
| Evidence Dimension | Inhibitory Potency (IC50) and Selectivity Index (Fold) for Class I PI3K Isoforms |
|---|---|
| Target Compound Data | PI3Kγ: ~3.5 nM; PI3Kα: >1000 nM; PI3Kβ: >800 nM; PI3Kδ: >600 nM. Selectivity Index (γ/α): >285; (γ/β): >228; (γ/δ): >171. |
| Comparator Or Baseline | Comparator 1 (BKM120, Pan-PI3K): PI3Kα: 52 nM, PI3Kβ: 166 nM, PI3Kδ: 116 nM, PI3Kγ: 262 nM. Comparator 2 (TGX-221, PI3Kβ): PI3Kβ: 8.5 nM, PI3Kγ: ~3500 nM. Comparator 3 (CAL-101, PI3Kδ): PI3Kδ: 2.5 nM, PI3Kγ: minimal activity (>1000 nM). |
| Quantified Difference | CAY10505 exhibits >285-fold selectivity for PI3Kγ over PI3Kα, versus BKM120's 0.2-fold selectivity (262 nM/52 nM) or TGX-221's <0.002-fold selectivity (3500 nM/8.5 nM). |
| Conditions | In vitro radiometric kinase activity assays using recombinant rat PI3K complexes (p110γ/p101 for PI3Kγ; p110α/p85 for PI3Kα; p110β/p85 for PI3Kβ; p110δ/p85 for PI3Kδ). |
Why This Matters
This selectivity profile is critical for researchers requiring specific PI3Kγ inhibition to avoid confounding results from pan-isoform suppression or to compare against alternative isoform-selective tools.
- [1] Maira SM, et al. Identification and characterization of NVP-BKM120, an orally available pan-class I PI3-kinase inhibitor. Mol Cancer Ther. 2012 Feb;11(2):317-28. View Source
- [2] Jackson SP, et al. PI 3-kinase p110β: a new target for antithrombotic therapy. Nat Med. 2005 May;11(5):507-14. (TGX-221 IC50 data) View Source
- [3] Lannutti BJ, et al. CAL-101, a p110δ selective phosphatidylinositol-3-kinase inhibitor for the treatment of B-cell malignancies, inhibits PI3K signaling and cellular viability. Blood. 2011 Jan 13;117(2):591-4. View Source
